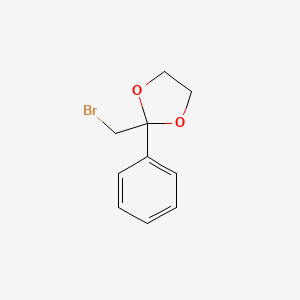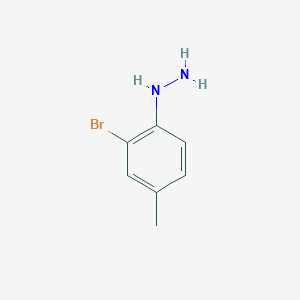![molecular formula C13H10F3NO2 B1331583 (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol CAS No. 1031929-04-0](/img/structure/B1331583.png)
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Overview
Description
The compound “(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is an organic compound . It belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Synthesis Analysis
The synthesis of this compound involves several steps . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C13H10F3NO2 . Its molecular weight is 269.22 .
Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it reacts with N-Bromosuccinimide and triphenylphosphine in dichloromethane at 20℃ for 4 hours .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound’s melting point is 91-92°C .
Scientific Research Applications
Structural Analysis
- The isomorphous structures of compounds related to (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol, such as 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, demonstrate extensive disorder, which has implications for their structural analysis and detection in data-mining procedures (Swamy et al., 2013).
Catalytic Applications
- Certain derivatives of this chemical, like (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, have been used as ligands in catalytic processes, specifically in the enantioselective addition of terminal alkynes to cyclic imines (Munck et al., 2017).
Biocatalysis
- The compound has been involved in biocatalytic processes, such as the asymmetric reduction of heteroaryl ketones, leading to the production of enantiomerically pure forms of related compounds using bacterial strains like Lactobacillus paracasei (Şahin et al., 2019).
Antimicrobial Activity
- Some derivatives, such as certain pyrazoline and pyridin-4-yl methanones, have demonstrated antimicrobial activity, highlighting their potential in medical and pharmaceutical research (Kumar et al., 2012).
Organocatalysis
- Zwitterionic salts derived from similar chemical structures have been effective as organocatalysts for transesterification reactions, showcasing their utility in organic synthesis (Ishihara et al., 2008).
Anticancer Research
- Novel pyridine derivatives bearing various heterocyclic rings, related to this compound, have shown promising anticancer activity against various cancer cell lines, indicating their potential in cancer treatment research (Hafez & El-Gazzar, 2020).
Corrosion Inhibition
- Derivatives such as (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol have been studied as corrosion inhibitors for mild steel in acidic mediums, suggesting their application in industrial maintenance (Ma et al., 2017).
Safety And Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)10-3-6-12(17-7-10)19-11-4-1-9(8-18)2-5-11/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTLIZSCTKNOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



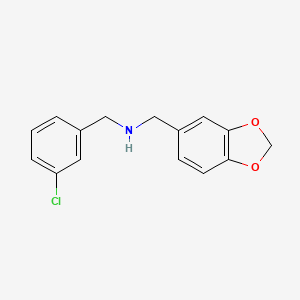
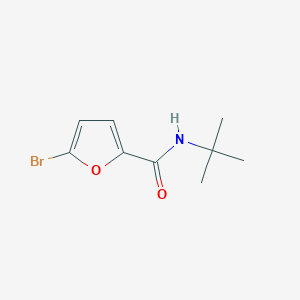
![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)
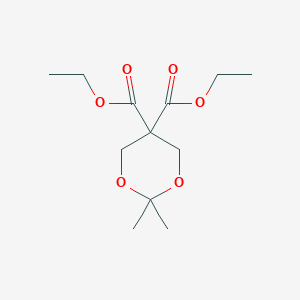
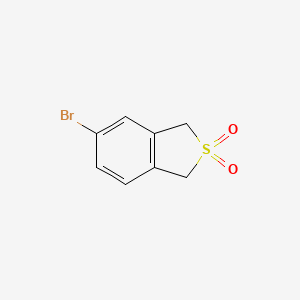


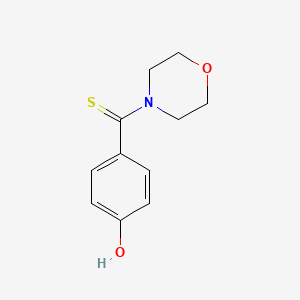

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)


